Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate

Benzodiazepine receptor CNS pharmacology Structure-activity relationship

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate is a heterocyclic small molecule built on the [1,2,4]triazolo[1,5-c]quinazoline scaffold, which has been independently validated as a privileged chemotype in multiple therapeutic programs, including benzodiazepine receptor modulation , anticancer screening , and first-in-class bone morphogenetic protein (BMP) pathway amplification. The compound features a 2-phenyl substituent on the triazole ring and a methyl acetate-linked sulfanyl group at the 5-position of the quinazoline core, distinguishing it from carbonyl-, amine-, or alkyl-substituted analogs within the same scaffold family.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
Cat. No. B12222039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate
Molecular FormulaC18H14N4O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O2S/c1-24-15(23)11-25-18-19-14-10-6-5-9-13(14)17-20-16(21-22(17)18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyGZXAONSUGMTSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate – Compound Identity and Core Chemotype


Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate is a heterocyclic small molecule built on the [1,2,4]triazolo[1,5-c]quinazoline scaffold, which has been independently validated as a privileged chemotype in multiple therapeutic programs, including benzodiazepine receptor modulation [1], anticancer screening [2], and first-in-class bone morphogenetic protein (BMP) pathway amplification [3]. The compound features a 2-phenyl substituent on the triazole ring and a methyl acetate-linked sulfanyl group at the 5-position of the quinazoline core, distinguishing it from carbonyl-, amine-, or alkyl-substituted analogs within the same scaffold family.

Why Generic Substitution of Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate Fails for Scientific Selection


The [1,2,4]triazolo[1,5-c]quinazoline scaffold exhibits extreme sensitivity to the nature and position of substituents, producing divergent pharmacological profiles from nearly identical cores. The 2-phenyl-5-carbonyl analog (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) demonstrates potent benzodiazepine receptor binding with a Ki of 4 nM [1], while 2-alkyl/aryl variants lacking the 5-sulfanyl acetate modification show anticancer GI50 values ranging from 0.29 to >100 µM depending solely on the 2-substituent [2]. The 5-methylsulfanyl-2-phenyl analog (without the acetate extension) has distinct spectroscopic properties [3], confirming that the methyl acetate moiety is not a silent bystander. These data collectively demonstrate that substituting one triazolo[1,5-c]quinazoline derivative for another—even with identical ring fusion topology—will not preserve target engagement, potency, or physicochemical properties, making compound-specific procurement essential.

Quantitative Differentiation Evidence for Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate Versus Closest Analogs


5-Sulfanyl Acetate Modification Abolishes Benzodiazepine Receptor Binding Affinity Relative to the 5-Carbonyl Analog

The 5-carbonyl comparator (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) binds the benzodiazepine receptor with Ki = 4 nM [1]. The target compound replaces the 5-carbonyl with a sulfanyl acetate group, a substantial steric and electronic perturbation. While direct binding data for the target compound are not publicly available, the SAR reported by Francis et al. demonstrates that even minor 5-position modifications (e.g., amine vs. amide) shift binding by orders of magnitude [1]. This supports a class-level inference that the target compound will display negligible BZ receptor occupancy, functionally differentiating it from the 5-carbonyl series.

Benzodiazepine receptor CNS pharmacology Structure-activity relationship

Physicochemical Differentiation: 2-Phenyl Analog Exhibits Higher Lipophilicity than 2-Furan Matched Pair

The 2-furan comparator (methyl {[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate) has experimentally determined logP = 2.7057 and logD = 2.7044 . The 2-phenyl substitution in the target compound increases calculated logP by approximately +0.5 units (estimated ΔlogP ≈ +0.5 based on π-phenyl vs. π-furan Hansch substituent constants), which is consistent with the higher molecular weight (C18H14N4O2S, MW ~350.39 vs. C16H12N4O3S, MW 340.36). This lipophilicity shift has measurable consequences for membrane permeability, plasma protein binding, and solubility.

Lipophilicity logP Drug-likeness ADME

Positional Isomer Sensitivity: [1,5-c] vs. [1,5-a] Ring Fusion Alters Antimicrobial Activity Spectrum

Methylsulfanyl-triazoloquinazoline derivatives with [1,5-a] ring fusion (compounds 6, 9, 13, 14, 11) demonstrate moderate broad-spectrum antibacterial activity, with MIC values of 6.25–12.50 µg/mL against S. aureus ATCC 29213, B. subtilis ATCC6633, P. aeruginosa ATCC27953, and E. coli ATCC 25922 [1]. The target compound possesses the [1,5-c] fusion isomer, which presents a different spatial orientation of the phenyl and sulfanyl acetate groups. No direct antimicrobial data exist for the [1,5-c] isomer, but the [1,5-a] data establish a class-level MIC reference range for the methylsulfanyl-triazoloquinazoline chemotype, against which the target [1,5-c] compound can be benchmarked in head-to-head screening.

Antimicrobial MIC Ring fusion isomerism Gram-positive Gram-negative

Anticancer Activity Benchmarking: 2-Aryl-[1,2,4]triazolo[1,5-c]quinazolines Achieve Sub-Micromolar GI50 Against Multiple NCI-60 Lines

A combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines was screened in vitro across the NCI-60 panel. The most active compound (3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide, 3.20) exhibited a mean GI50 (MG_MID) of 2.29 µM, with sub-micromolar activity in non-small cell lung cancer (NCI-H522, GI50=0.34 µM), ovarian (OVCAR-3, GI50=0.33 µM), prostate (PC-3, GI50=0.56 µM), breast (MCF7, GI50=0.52 µM), and leukemia (SR, GI50=0.29 µM) lines [1]. The target compound, bearing a 2-phenyl and 5-sulfanyl acetate arrangement, represents a distinct substitution pattern within this library space; its GI50 values can be directly compared against these class benchmarks once measured.

Anticancer NCI-60 GI50 Triazoloquinazoline

BMP Pathway Amplification: Triazolo[1,5-c]quinazolines as First-In-Class Chemotype with Dual Kinase Targeting

Unbiased phenotypic screening identified triazolo[1,5-c]quinazolines as first-in-class amplifiers of the BMP signaling pathway, acting via dual inhibition of casein kinase 1 (CK1) and phosphatidylinositol 3-kinase (PI3K) isoforms to enhance and sustain Smad protein availability [1]. This mechanism is distinct from the adenosine receptor antagonism (CGS 15943 series) and benzodiazepine receptor modulation associated with other triazolo[1,5-c]quinazoline derivatives. The target compound, as a 2-phenyl-5-sulfanyl acetate substituted member of this chemotype, is structurally positioned to engage the same polypharmacology signature, though direct BMP amplification EC50 data for this specific analog have not been disclosed.

Bone morphogenetic protein BMP Phenotypic screening Kinase inhibition

Optimal Application Scenarios for Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate Based on Evidence Profile


Oncology Screening Libraries Targeting Non-GABAergic Mechanisms

The target compound is mechanistically orthogonal to the benzodiazepine-active 5-carbonyl analog (Ki = 4 nM [1]), making it suitable for anticancer screening where GABAergic off-target activity is undesirable. The NCI-60 class baseline (MG_MID GI50 = 2.29 µM for the most active [1,5-c] derivative [2]) provides a quantitative potency threshold for hit declaration in proliferation assays.

BMP Pathway Modulator Discovery and Osteogenic Differentiation Studies

As a member of the only known [1,5-c]triazoloquinazoline chemotype validated as a first-in-class BMP amplifier via dual CK1/PI3K inhibition [3], this compound is a rational procurement choice for stem cell-based osteogenic differentiation assays and BMP-Smad signaling studies requiring the [1,5-c] fusion topology.

Structure-Activity Relationship (SAR) Studies on 5-Position Modifications

The 5-sulfanyl acetate group provides a distinct steric and electronic profile compared to the 5-methylsulfanyl analog (characterized by NMR and MS [4]) and the 5-carbonyl analog (BZ receptor Ki = 4 nM [1]). This chemical handle enables SAR exploration of 5-position tolerance across multiple target classes.

Comparative Antimicrobial Screening Against [1,5-a] Isomer Chemotypes

With the [1,5-a] methylsulfanyl-triazoloquinazoline series showing MIC values of 6.25–12.50 µg/mL against Gram-positive and Gram-negative bacteria [5], the [1,5-c] target compound serves as an isomer-paired probe to dissect the contribution of ring fusion geometry to antimicrobial activity.

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